Dual-Target Binding Profile vs. Single-Target 5-HT₂A Antagonists (Ketanserin, Ritanserin)
Lidanserin exhibits a balanced dual antagonism at 5-HT₂A and α₁-adrenergic receptors with a selectivity ratio of approximately 1.5:1 (5-HT₂A/α₁) . In contrast, ketanserin demonstrates pronounced selectivity for 5-HT₂A (Ki = 2.1–2.5 nM) with substantially weaker α₁ affinity, while ritanserin shows high 5-HT₂A potency (IC₅₀ = 0.9 nM) but minimal α₁-adrenergic activity . This quantitative difference in receptor occupancy profile defines distinct experimental utility: Lidanserin enables simultaneous interrogation of both serotonergic and adrenergic contributions to vascular tone and platelet function in a single molecular entity.
| Evidence Dimension | 5-HT₂A / α₁ receptor binding balance |
|---|---|
| Target Compound Data | Selectivity ratio 5-HT₂A:α₁ ≈ 1.5:1 |
| Comparator Or Baseline | Ketanserin: Ki 5-HT₂A = 2.1–2.5 nM, weak α₁; Ritanserin: IC₅₀ 5-HT₂ = 0.9 nM, minimal α₁ |
| Quantified Difference | Lidanserin α₁ potency substantially greater than ketanserin and ritanserin; 5-HT₂A potency lower than ritanserin but comparable to ketanserin |
| Conditions | Radioligand binding assays; data compiled from vendor technical specifications and published comparator values |
Why This Matters
Researchers requiring concurrent blockade of both 5-HT₂A and α₁-adrenergic receptors in a single molecule (e.g., for dissecting integrated vascular or platelet responses) cannot achieve this with ketanserin or ritanserin, which lack meaningful α₁ antagonism.
- [1] Ketanserin (tartrate). GLPBio Product Page. GC43999. Ki = 2.1 nM for 5-HT₂. View Source
- [2] Ritanserin. Adooq Product Page. IC₅₀ = 0.9 nM for 5-HT₂ receptor. View Source
